molecular formula C22H28N2O3S B2920845 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 953938-50-6

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2920845
CAS No.: 953938-50-6
M. Wt: 400.54
InChI Key: VJJKFTJDJOJYBZ-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a tert-butyl-substituted benzene sulfonamide moiety at the 6-position. The molecular formula is inferred as C₂₂H₂₈N₂O₃S (molecular weight ≈ 400.5 g/mol), based on closely related compounds .

Properties

IUPAC Name

4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-15-18(10-13-20(16)24)23-28(26,27)19-11-8-17(9-12-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJKFTJDJOJYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the propanoyl group and the tert-butyl group. The final step involves the sulfonation of the benzene ring to form the sulfonamide.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions can be performed on the carbonyl group of the propanoyl moiety.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Sulfonation can be achieved using sulfuric acid or chlorosulfonic acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, the compound may be used to study the interactions of sulfonamides with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

    Receptors: It may also interact with specific receptors in biological systems, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomer: 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

This positional isomer differs only in the sulfonamide substitution position on the tetrahydroquinoline ring (7-position instead of 6-position). Key data for the 7-yl isomer include:

Property Value/Information Source
CAS Number 1040661-44-6
Molecular Formula C₂₂H₂₈N₂O₃S
Molecular Weight 400.5 g/mol
SMILES CCC(=O)N1CCCc2ccc(NS(=O)(=O)c3ccc(C(C)(C)C)cc3)cc21
Physical Properties Density, boiling point, and melting point not reported

Key Implications :

  • Positional isomerism (6- vs.

Functional Group Variation: 4-Methoxy Analogs

The compound 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide replaces the tert-butyl group with a methoxy substituent. While detailed physicochemical or pharmacological data for this analog are unavailable due to access restrictions , structural differences suggest the following contrasts:

Feature 4-tert-butyl variant 4-methoxy variant
Substituent tert-butyl (bulky, hydrophobic) methoxy (smaller, electron-donating)
Hydrophobicity Likely higher Likely lower
Steric Hindrance Greater Reduced

Research Insights :

  • Conversely, the methoxy group may favor solubility in polar solvents .

Sulfonamide-Based Pharmacophores

Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition. For example:

  • Celecoxib : A cyclooxygenase-2 inhibitor featuring a sulfonamide group.
  • Sulfadiazine : An antibacterial agent with a sulfonamide backbone.

While the target compound’s biological activity is undocumented, its structural features align with sulfonamide-based kinase inhibitors or protease modulators.

Data Gaps and Research Challenges

  • Physical Properties: No experimental data on melting point, solubility, or stability for the 6-yl variant are available.
  • Biological Activity: No peer-reviewed studies directly assess the compound’s pharmacological or toxicological profile.

Biological Activity

The compound 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O2SC_{23}H_{28}N_{2}O_{2}S, with a molecular weight of approximately 364.49 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in pharmacology.

Structural Features

Feature Description
Core Structure Tetrahydroquinoline derivative
Functional Groups Sulfonamide and propanoyl moieties
Lipophilicity Enhanced by tert-butyl group, influencing solubility

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:

  • Antimicrobial Activity : Similar tetrahydroquinoline derivatives have shown potential against various bacterial strains.
  • Neuroprotective Effects : The compound's structure suggests possible interactions with neural receptors, potentially offering protective effects against neurodegeneration.

Pharmacological Studies

Recent studies have focused on the cardiovascular effects of sulfonamide derivatives, including those structurally related to our compound. For instance:

  • A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly reduce perfusion pressure compared to controls .

Case Studies

  • Cardiovascular Effects : Research demonstrated that specific sulfonamides can influence cardiovascular parameters by interacting with calcium channels, leading to decreased perfusion pressure and coronary resistance .
  • Neuroactive Properties : Compounds similar to this compound have been studied for their neuroactive properties. These studies suggest potential applications in treating neurological disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the antimicrobial and neuroprotective properties of related compounds. The following table summarizes findings from selected studies:

Compound Name Biological Activity Reference
This compoundPotential antimicrobial and neuroprotective effects
2-hydrazinocarbonyl-benzenesulfonamideCardiovascular effects on perfusion pressure
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure in isolated hearts

Pharmacokinetic Parameters

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Theoretical models predict favorable permeability characteristics for the compound across various cell lines .

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling the tert-butyl benzene sulfonamide moiety with a functionalized tetrahydroquinoline derivative. Key steps include:
  • Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with the tetrahydroquinoline precursor under basic conditions (e.g., triethylamine in dichloromethane).
  • Propanoylation : Introducing the propanoyl group via acylation using propionic anhydride or acid chloride in the presence of a catalyst like DMAP.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Critical Parameters : Monitor reaction temperature (20–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of tetrahydroquinoline to sulfonyl chloride) to minimize by-products.

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.3 ppm for 1H^1H, 30–35 ppm for 13C^{13}C) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]+ ~450–460 Da).
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Solubility : Test in common solvents (DMSO, ethanol, acetonitrile) using gravimetric analysis .

Q. What experimental protocols ensure stability during storage and handling?

  • Methodological Answer :
  • Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfonic acid derivatives).
  • Handling : Use glove boxes for moisture-sensitive steps and validate compound integrity via FT-IR before critical experiments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinase enzymes) based on structural analogs .
  • Assay Design :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., dansylamide displacement for carbonic anhydrase) with varying compound concentrations (1 nM–100 µM).
  • Binding Kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates.
  • Data Interpretation : Calculate IC50_{50} values and compare with known inhibitors (e.g., acetazolamide) to assess potency. Include negative controls (DMSO-only) to rule out solvent interference .

Q. What strategies address contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Source Analysis : Compare experimental variables (e.g., cell lines, assay pH, solvent concentration). For example, activity in HEK293 cells may differ from HeLa due to transporter expression.
  • Meta-Analysis : Pool data from independent studies using standardized metrics (e.g., normalized IC50_{50}) and apply statistical models (ANOVA with post-hoc tests) to identify outliers.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis of target proteins .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

  • Methodological Answer :
  • Degradation Pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 5–9 buffers) experiments with LC-MS/MS analysis to identify breakdown products.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models for acute toxicity (96-hour LC50_{50}) and sublethal effects (gene expression profiling).
  • Modeling : Apply EPI Suite to predict biodegradation half-lives and bioaccumulation factors .

Methodological Tables

Q. Table 1. Analytical Parameters for Purity Assessment

TechniqueConditionsKey Peaks/ParametersReference
HPLCC18 column, 70:30 acetonitrile/water, 1 mL/minRetention time: 8.2 min
1H^1H-NMR400 MHz, DMSO-d6δ 1.32 (s, 9H, tert-butyl), δ 8.02 (s, 1H, sulfonamide NH)

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation Products% Remaining (4 weeks)Reference
40°C/75% RHSulfonic acid derivative85.2%
UV Light (254 nm)Quinoline ring-opened product63.8%

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